

crystal violet structure and properties

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Compound Focus: Crystal Violet

CAS No.: 548-62-9

Cat. No.: S535233

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Chemical Structure & Core Properties

Crystal Violet (also known as Basic Violet 3, Gentian Violet, or Methyl Violet 10B) is a triarylmethane dye with the chemical formula $C_{25}H_{30}ClN_3$ and a molar mass of **407.99 g/mol** [1]. Its IUPAC name is 4-{Bis[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride [1].

The molecule features a central carbon atom bonded to three aromatic rings, each of which has a dimethylamino group [-N(CH₃)₂]. The positive charge of the molecule is delocalized across this conjugated system [1]. The color of the dye in solution is highly dependent on the pH due to the protonation state of the nitrogen atoms [1].

Key Quantitative Data

The following table consolidates fundamental data for **Crystal Violet**, particularly its optical properties which are crucial for experimental quantification.

Property	Value / Description	Source / Conditions
Molecular Weight	407.99 g·mol ⁻¹	[1]
Absorbance Peak (λ _{max})	~590 nm	In water [2] [1] [3]

Property	Value / Description	Source / Conditions
Molar Extinction Coefficient (ϵ)	$\sim 87,000 \text{ M}^{-1}\text{cm}^{-1}$ (590 nm); 112,000 $\text{M}^{-1}\text{cm}^{-1}$ (590.2 nm); 75,800 $\text{M}^{-1}\text{cm}^{-1}$ (590.5 nm)	Reported values in water vary by source [1] [3] [4].
Solubility in Water	$\sim 4 \text{ g/L}$ at 25 °C	[1]
Melting Point	205 °C (decomposes)	[1]
GHS Hazard Codes	H302, H318, H351, H410	Harmful if swallowed, causes serious eye damage, suspected of causing cancer, toxic to aquatic life [1].

Primary Research Applications & Protocols

Crystal Violet is a versatile tool in biological research. Below are detailed protocols for its two most common applications.

Cell Viability and Proliferation Assay

This protocol quantifies the number of adherent cells, useful for assessing cytotoxicity or proliferation [5] [6].

- **Principle:** The cationic **Crystal Violet** dye binds stoichiometrically to negatively charged cellular components like proteins and DNA. The amount of dye retained is proportional to the cell biomass, which can be quantified after solubilization [6].
- **Reagents:**
 - **Crystal Violet Staining Solution (0.1% - 0.5% w/v):** Dissolve 0.1 g to 0.5 g of **Crystal Violet** powder in 100 mL of distilled water or 20% methanol. Filter the solution if necessary [5] [6].
 - **Fixative:** 4% Paraformaldehyde (PFA) in PBS or 100% Methanol.
 - **Solubilization Solution:** 10% Acetic Acid, 1% SDS (Sodium Dodecyl Sulfate) in PBS, or 100% Methanol [7] [6].
- **Procedure [5] [7] [6]:**
 - **Culture and Treat:** Seed and treat adherent cells in a multi-well plate.

- **Fix:** Aspirate the medium. Wash gently with PBS. Add fixative (e.g., 100% methanol) for 10-20 minutes at room temperature. Aspirate.
- **Stain:** Add enough **Crystal Violet** solution to cover the cell monolayer. Incubate for 10-30 minutes at room temperature.
- **Wash:** Aspirate the dye and wash the wells thoroughly 2-4 times with distilled water until the water runs clear. Air-dry the plate completely.
- **Solubilize and Quantify:** Add solubilization solution (e.g., 10% acetic acid) to each well. Incubate with shaking for at least 30 minutes to dissolve the dye. Transfer the solution to a clean plate and measure the absorbance at **590 nm** using a microplate reader [7].

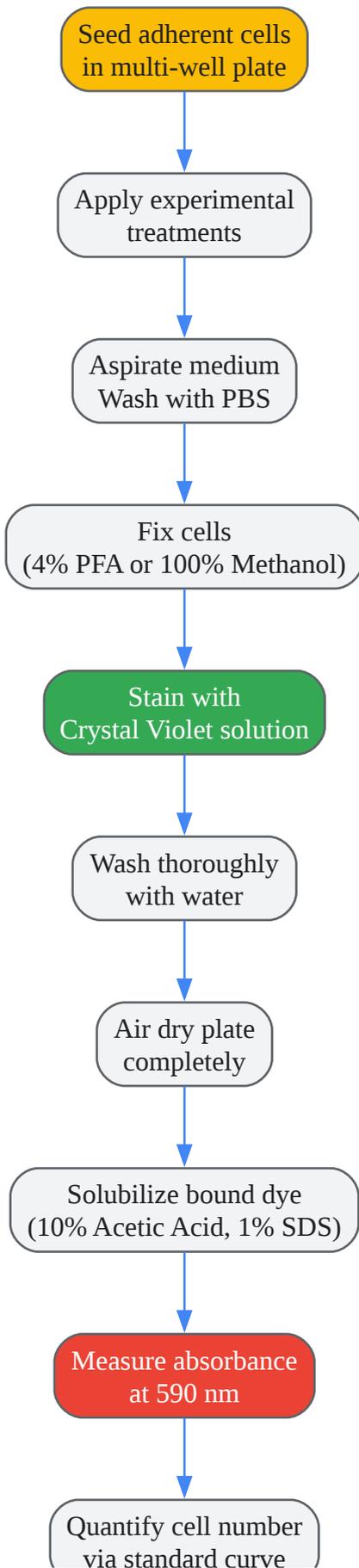
Biofilm Assay

This method is used to quantify bacterial biofilm formation on a surface [5].

- **Principle: Crystal Violet** stains the polysaccharides and other polymers in the biofilm matrix. The total stained biomass adhered to a surface indicates the extent of biofilm formation [5].
- **Procedure [5]:**
 - **Inoculate and Grow:** Inoculate bacteria in wells of a sterile microtiter plate and incubate under static conditions to allow biofilm formation on the well walls.
 - **Stain and Wash:** Remove the planktonic culture and gently add **Crystal Violet** solution to stain the biofilm for 15-30 minutes.
 - **Wash and Elute:** Gently wash the wells to remove non-adherent cells and unbound dye. Elute the bound dye using a solvent like ethanol or 33% acetic acid.
 - **Quantify:** Measure the absorbance of the eluted dye at **590 nm**.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the **Crystal Violet** cell viability assay.



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Critical Technical Notes

- **pH-Dependent Color:** The absorption spectrum of **Crystal Violet** shifts with pH. For consistent and accurate quantification at 590 nm, ensure your solutions are near neutral pH [1].
- **Safety Precautions:** **Crystal Violet** is hazardous. It is harmful if swallowed, inhaled, or contacts skin, causes serious eye damage, is a suspected carcinogen, and is very toxic to aquatic life. Always wear appropriate personal protective equipment (PPE) including gloves and a lab coat, and follow institutional waste disposal guidelines [1] [6].
- **Protocol Optimization:** The optimal concentration of **Crystal Violet** (0.1% vs. 0.5%), staining time, and choice of solubilization buffer may need to be optimized for specific cell lines or experimental conditions to maximize the signal-to-noise ratio [6].

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